molecular formula C12H9BrO3 B3266869 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-54-6

5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde

Cat. No. B3266869
CAS RN: 438221-54-6
M. Wt: 281.1 g/mol
InChI Key: JBRYFXVNQUHENM-UHFFFAOYSA-N
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Description

“5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the molecular weight of 281.11 . It is also known by its IUPAC name "5-[(3-bromophenoxy)methyl]-2-furaldehyde" .


Molecular Structure Analysis

The InChI code for “5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde” is 1S/C12H9BrO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde” is a solid at room temperature .

Scientific Research Applications

Antioxidant Activities and Phenolic Content Analysis

5-Hydroxymethylfuran-2-carbaldehyde (HMF) and its derivatives, including 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde, formed during hydrothermal hydrolysis in plant foods, are often misidentified as phenolics due to their similar UV absorption properties. These compounds, however, have been found to exhibit antioxidant activity, mainly in the oxygen radical absorbing capacity (ORAC) assay. This discovery has implications for accurately measuring phenolic content and antioxidant activities in plant foods, helping to avoid overestimation of these values (Chen et al., 2014).

Synthesis and Spectral Analysis

The synthesis and spectral properties of similar furan-2-carbaldehyde derivatives have been extensively studied, showcasing their potential in creating novel compounds with potential biological evaluation. For instance, the synthesis of dibenzofuran carboxaldehydes has been achieved, highlighting the versatility of furan-2-carbaldehyde derivatives in organic synthesis and the potential for further exploration in the synthesis of biologically active molecules (Yempala & Cassels, 2017).

Antitumor Potential

Compounds similar to 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde have shown antitumor activities. For example, derivatives of 5-hydroxymethylfuran-2-carbaldehyde isolated from the spent broth of submerged cultures of Taiwanofungus camphoratus inhibited the proliferation of tumor cells in vitro, suggesting the potential antitumor applications of these compounds (Jia et al., 2015).

Green Chemistry and Synthesis of Bioactive Molecules

Furan-2-carbaldehydes serve as efficient green C1 building blocks in the synthesis of bioactive molecules, such as quinazolin-4(3H)-ones, via ligand-free photocatalytic C–C bond cleavage. This approach demonstrates the utility of furan-2-carbaldehydes in developing environmentally friendly synthetic methods for creating potentially therapeutic compounds (Yu et al., 2018).

Novel Compounds from Natural Sources

New compounds structurally related to 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde have been isolated from natural sources, such as the rhizomes of Gastrodia elata. These compounds were evaluated for their cytotoxicity against various cancer cell lines, contributing to the discovery of natural products with potential pharmacological applications (Huang et al., 2015).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

5-[(3-bromophenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRYFXVNQUHENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238591
Record name 5-[(3-Bromophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde

CAS RN

438221-54-6
Record name 5-[(3-Bromophenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438221-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Bromophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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